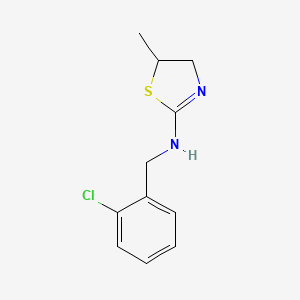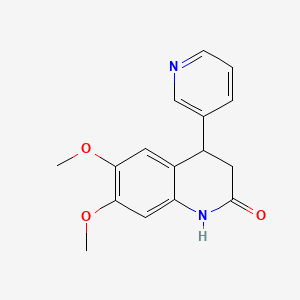
6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a chemical compound that has gained widespread attention in the scientific community due to its unique properties. DMQD is a quinoline derivative that has been extensively studied for its potential use in various scientific applications.
作用機序
The mechanism of action of 6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it is believed to exert its anti-inflammatory, antioxidant, and anticancer effects through the inhibition of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been shown to induce G1 phase cell cycle arrest and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of 6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone is its low toxicity and high selectivity towards cancer cells. This compound has also been shown to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of this compound is its poor stability in solution, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of 6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. This compound can also be further studied for its potential use as a neuroprotective agent and as a therapeutic agent for various inflammatory diseases. In addition, the synthesis of this compound derivatives with improved stability and efficacy can be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained widespread attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential use in various scientific applications, including medicinal chemistry, neuroprotection, and cancer therapy. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of scientific research.
科学的研究の応用
6,7-dimethoxy-4-(3-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
6,7-dimethoxy-4-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-6-12-11(10-4-3-5-17-9-10)7-16(19)18-13(12)8-15(14)21-2/h3-6,8-9,11H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZKOQLBYYLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



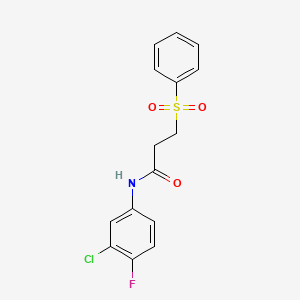
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4412424.png)
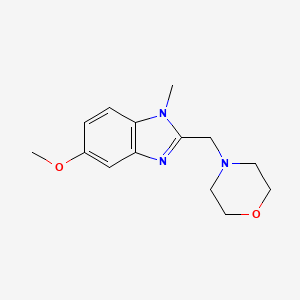
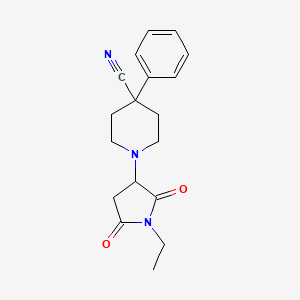
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4412441.png)
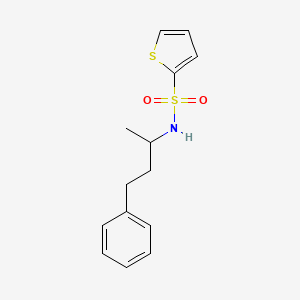
![2-fluoro-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4412459.png)
![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
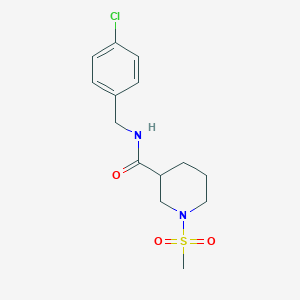
![methyl 6-acetyl-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4412484.png)

![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412497.png)
